1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one
Description
Properties
Molecular Formula |
C18H15BrN2O2S |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one |
InChI |
InChI=1S/C18H15BrN2O2S/c1-11-3-5-14(6-4-11)17-20-21-18(23-17)24-12(2)16(22)13-7-9-15(19)10-8-13/h3-10,12H,1-2H3 |
InChI Key |
IWNLYQNMCGJFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SC(C)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Regioselectivity in Bromination
Achieving para-selectivity in the bromination of propan-1-one derivatives requires precise control of reaction conditions. Source highlights that using sodium bicarbonate in water minimizes ortho-bromination, with <1% of the 3-bromo isomer formed. Excess bromine (1.2 equivalents) ensures complete conversion without side reactions.
Stability of the Thiol Intermediate
The oxadiazole-thiol is prone to oxidation, necessitating an inert atmosphere during synthesis. Storage at −20°C under nitrogen preserves its reactivity for subsequent coupling.
Solvent Effects
Polar aprotic solvents like DMF enhance the nucleophilicity of the thiol group, whereas toluene or dichloromethane result in slower reaction kinetics. Source reports a 15% increase in yield when switching from dichloromethane to DMF.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Key Structural Features :
- 4-Bromophenyl group : Enhances lipophilicity and influences π-π stacking interactions in biological systems.
- 1,3,4-Oxadiazole ring : Imparts rigidity and electron-withdrawing characteristics, often linked to bioactivity.
- 4-Methylphenyl substituent : Modulates steric bulk and electronic effects on the oxadiazole ring.
Structural Analogues with Oxadiazole Moieties
Table 1: Structural and Physical Properties of Selected Oxadiazole Derivatives
Key Observations:
- Substituent Effects :
- Linkage Differences: Direct attachment of oxadiazole to the propanone (as in 4g) vs. sulfanyl bridges (as in the target) alters conformational flexibility and electronic interactions.
Anti-Inflammatory Activity:
- Compound 4d (3-[5-(2-acetoxyphenyl)-oxadiazol-2-yl]-propan-1-one) showed 65.63% inhibition in anti-inflammatory assays, attributed to its acetoxy group enhancing COX-2 selectivity .
- Hussain et al. (2009) reported that analogs with 4-bromophenyl and 4-methylphenyl groups exhibited reduced gastrointestinal toxicity compared to traditional NSAIDs, likely due to reduced acidity .
Enzyme Inhibition:
- Derivatives with sulfanyl linkages (e.g., the target compound) may exhibit improved thiol-mediated enzyme interactions, as seen in α-glucosidase and lipoxygenase inhibition studies .
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy : Sulfanyl bridges in similar compounds show C-S stretching vibrations at 600–700 cm⁻¹ , while oxadiazole rings exhibit C=N stretches near 1600 cm⁻¹ .
- NMR Data :
- Crystallography : Related oxadiazole derivatives adopt planar or butterfly conformations depending on substituents; for example, thiadiazole analogs in display dihedral angles of 46.3° between rings.
Q & A
Q. What synthetic strategies are effective for constructing the 1,3,4-oxadiazole ring in this compound?
The 1,3,4-oxadiazole ring can be synthesized via cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions. For example, cyclocondensation of 4-methylphenyl-substituted hydrazides with activated carbonyl groups (e.g., using POCl₃ or H₂SO₄ as catalysts) is a common approach. The sulfanyl propanone moiety can then be introduced via nucleophilic substitution or thiol-alkyne "click" chemistry .
Q. How can spectroscopic techniques confirm the molecular structure of this compound?
- NMR : The bromophenyl protons appear as a doublet (~7.6–8.0 ppm), while the methyl group on the oxadiazole ring resonates as a singlet (~2.4 ppm). The sulfanyl-linked CH₂ group typically shows splitting patterns around δ 3.8–4.2 ppm.
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) confirm key functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₈H₁₄BrN₂O₂S) with isotopic peaks for bromine (1:1 ratio for M⁺ and M+2) .
Q. What crystallographic methods are suitable for resolving its 3D structure?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. Heavy atoms like bromine enhance phasing, and high-resolution data (<1.0 Å) can resolve bond-length discrepancies between the oxadiazole ring and sulfanyl group. Twinning or disorder in the crystal lattice may require SHELXD for structure solution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the S-alkylation step?
- Design of Experiments (DoE) : Use response surface methodology to optimize variables such as temperature (60–100°C), base (K₂CO₃ vs. NaOH), and solvent polarity (DMF vs. THF).
- Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing side reactions like oxidation of the sulfanyl group .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., tankyrase or glucokinase). The oxadiazole ring may act as a hydrogen-bond acceptor, while the bromophenyl group contributes hydrophobic interactions.
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding free energy (ΔG) using AMBER or GROMACS .
Q. How can contradictory biological activity data between this compound and its analogs be resolved?
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., triazole vs. oxadiazole derivatives) to identify critical pharmacophores. For instance, replacing the oxadiazole with a triazole ring in similar compounds reduces antifungal activity but enhances anticancer potency .
- Metabolic Stability Assays : Test cytochrome P450-mediated degradation to rule out false negatives in bioactivity screens.
Q. What strategies mitigate challenges in characterizing the compound’s electronic properties?
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing oxadiazole and bromophenyl groups lower LUMO energy, enhancing reactivity in charge-transfer reactions.
- Electrochemical Analysis : Cyclic voltammetry can quantify redox potentials, correlating with stability in biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
